![molecular formula C19H12ClN3O3S2 B14956279 2-(4-chlorophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14956279.png)
2-(4-chlorophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-chlorophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-chlorophenoxy group: This step often involves a nucleophilic substitution reaction where a chlorophenol derivative reacts with the core structure.
Formation of the thiazolidinone moiety: This involves the reaction of a thioamide with a carbonyl compound to form the thiazolidinone ring.
Final assembly: The final step involves the coupling of the thiazolidinone moiety with the pyrido[1,2-a]pyrimidin-4-one core through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or the thiazolidinone ring to a thiazolidine ring.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiazolidines.
Scientific Research Applications
2-(4-chlorophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields.
Biological Activity
The compound 2-(4-chlorophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H12ClN3O3S2
- Molecular Weight : 429.9 g/mol
- CAS Number : 799776-10-6
Biological Activities
The biological activities of this compound are primarily attributed to its thiazolidinone structure, which is known for various pharmacological properties.
1. Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : It is suggested that the compound interacts with specific cellular pathways involved in cell cycle regulation and apoptosis, potentially inhibiting key enzymes responsible for tumor growth .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against both bacterial and fungal strains:
- Minimum Inhibitory Concentration (MIC) : Studies have reported varying MIC values, indicating its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. For example, one study highlighted an MIC of 0.5 µg/mL against S. aureus .
3. Antioxidant Properties
The antioxidant capacity of this compound contributes to its potential in preventing oxidative stress-related diseases:
- Mechanism : The thiazolidinone moiety is believed to scavenge free radicals, thereby protecting cells from oxidative damage.
Case Studies
Several studies have explored the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer | Induced apoptosis in cancer cell lines with IC50 values in the low micromolar range. |
Study B | Antimicrobial | Showed significant activity against Gram-positive and Gram-negative bacteria; MIC values ranging from 0.5 to 125 µg/mL depending on the strain. |
Study C | Antioxidant | Demonstrated a dose-dependent increase in radical scavenging activity compared to standard antioxidants. |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at various phases, leading to reduced cell division.
- Apoptosis Induction : Activation of apoptotic pathways has been observed, contributing to its anticancer effects.
Properties
Molecular Formula |
C19H12ClN3O3S2 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H12ClN3O3S2/c1-22-18(25)14(28-19(22)27)10-13-16(26-12-7-5-11(20)6-8-12)21-15-4-2-3-9-23(15)17(13)24/h2-10H,1H3/b14-10- |
InChI Key |
ZXPWLQVAAQZWQR-UVTDQMKNSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)SC1=S |
Origin of Product |
United States |
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